Enhanced Herbicidal Activity: 5-Methyl Substitution is Critical for Potent Shoot and Root Inhibition
The presence of a methyl group at the 5-position of the 2-thiohydantoin core is a key determinant of herbicidal efficacy. In a comparative study of novel 2-thiohydantoin derivatives, compounds bearing a 5-methyl substituent exhibited significantly higher biological activity than analogous derivatives lacking this group [1]. This demonstrates that the 5-methyl group is not merely a passive structural element but an active contributor to the compound's pesticidal profile, directly influencing its utility as a lead scaffold in agrochemical development.
| Evidence Dimension | Herbicidal growth inhibition (sprout and root) |
|---|---|
| Target Compound Data | Maximum inhibition rates: 56.5% (sprout), 53.8% (root) for 5-methyl-2-thiohydantoin derivatives |
| Comparator Or Baseline | 2-Thiohydantoin derivatives without a 5-methyl substituent |
| Quantified Difference | Qualitatively higher biological activity for 5-methyl derivatives; maximum inhibition rates of 56.5% (sprout) and 53.8% (root) achieved by 5-methyl-containing derivatives [1] |
| Conditions | In vitro herbicidal assay; inhibition of sprout and root growth. |
Why This Matters
Procurement of the 5-methyl-substituted compound is essential for research aiming to develop or study thiohydantoin-based herbicides, as the unsubstituted analog is demonstrably less effective.
- [1] Sun W, et al. Synthesis and Characterization of Novel 2-Thiohydantoin Derivatives. Chinese Journal of Applied Chemistry. 2006;23(5):538-542. View Source
